molecular formula C11H13NO2 B14617729 N-(2-Acetylphenyl)propanamide CAS No. 60751-77-1

N-(2-Acetylphenyl)propanamide

Cat. No.: B14617729
CAS No.: 60751-77-1
M. Wt: 191.23 g/mol
InChI Key: UKPNRRPLXOLTSP-UHFFFAOYSA-N
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Description

N-(2-Acetylphenyl)propanamide is an organic compound belonging to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Acetylphenyl)propanamide can be synthesized through several methods. One common approach involves the acylation of 2-aminophenylpropanoic acid with acetic anhydride under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Acetylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl ring.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2-Acetylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-Acetylphenyl)propanamide exerts its effects involves interactions with specific molecular targets. The acetyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl ring provides a hydrophobic surface that can interact with various biological molecules, influencing their function.

Comparison with Similar Compounds

  • N-(2-Fluorophenyl)propanamide
  • N-(2-Methylphenyl)propanamide
  • N-(2-Chlorophenyl)propanamide

Comparison: N-(2-Acetylphenyl)propanamide is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

60751-77-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

N-(2-acetylphenyl)propanamide

InChI

InChI=1S/C11H13NO2/c1-3-11(14)12-10-7-5-4-6-9(10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14)

InChI Key

UKPNRRPLXOLTSP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)C

Origin of Product

United States

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